SILAC-Free Quantitative Cysteine Profiling
IA-Alkyne was successfully derivatized into IA-light and IA-heavy isotopically labeled probe pairs, enabling quantitative cysteine-reactivity profiling in proteome samples that are not amenable to SILAC metabolic labeling [1]. When applied to a complex proteome, IA-light treatment generated mass spectrometry identification of 992 cysteine residues, establishing a robust baseline coverage metric for this probe chemistry [1].
| Evidence Dimension | Proteome-wide cysteine coverage (number of residues identified) |
|---|---|
| Target Compound Data | 992 cysteine residues identified |
| Comparator Or Baseline | SILAC metabolic labeling (inapplicable to many sample types, e.g., tissues, primary cells) |
| Quantified Difference | Method enables quantitative profiling where SILAC cannot be implemented; 992 cysteine identifications per experiment |
| Conditions | Complex proteome lysate; IA-light (light isotope) probe labeling followed by CuAAC conjugation and LC-MS/MS analysis |
Why This Matters
Procurement of IA-Alkyne provides access to a validated isotopic labeling strategy with documented quantitative accuracy and established cysteine coverage metrics essential for reproducible chemoproteomic studies.
- [1] Abegg D, et al. Isotopically-labeled iodoacetamide-alkyne probes for quantitative cysteine-reactivity profiling. Mol Pharm. 2018;15(3):734-742. View Source
